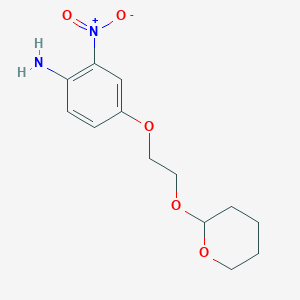

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline

Description

Properties

IUPAC Name |

2-nitro-4-[2-(oxan-2-yloxy)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c14-11-5-4-10(9-12(11)15(16)17)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTLTGYJGNTLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOC2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline typically involves multi-step reactions. One common method includes the nitration of aniline derivatives followed by etherification with tetrahydropyran-2-yl groups. The reaction conditions often involve the use of strong acids like nitric acid for nitration and bases for etherification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form different products

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed

Major Products Formed

Reduction: Formation of 2-amino-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline.

Substitution: Formation of various substituted aniline derivatives.

Oxidation: Formation of nitroso or nitro derivatives depending on the conditions

Scientific Research Applications

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Electronic Properties

Nitro-Substituted Analogues

3-(4-Chlorophenoxy)-5-Nitroaniline (CAS 832740-04-2, ): Structure: Nitro group at position 5 and 4-chlorophenoxy at position 3. Comparison:

- The chloro group in the phenoxy substituent is electron-withdrawing, further deactivating the aromatic ring compared to the THP-ethoxy group in the main compound.

- Molecular weight (260.25 g/mol) is lower than the main compound’s estimated weight (~280–300 g/mol) due to the absence of the THP group.

Ether-Linked Analogues

2-(2,2-Difluoroethoxy)-4-((Tetrahydro-2H-Pyran-4-yl)Oxy)Aniline (PubChem, ):

- Structure : THP-4-yloxy substituent at position 4 and difluoroethoxy at position 2.

- Comparison :

- The difluoroethoxy group is more electron-withdrawing than the nitro group, reducing amino group reactivity.

4-Bromo-2-(2-(Pyrrolidin-1-yl)Ethoxy)Aniline ():

- Structure : Ethoxy-pyrrolidine substituent at position 2 and bromine at position 4.

- Comparison :

- The pyrrolidine substituent introduces basicity (via the amine ring), unlike the neutral THP group.

- Bromine’s electron-withdrawing effect may compete with the nitro group’s deactivation in the main compound.

Heteroaromatic-Linked Analogues

4-[2-(5-Ethyl-2-Pyridyl)Ethoxy]Aniline (CAS 85583-40-0, ) and 4-(2-(3-Methylpyridin-2-yl)Ethoxy)Aniline (CAS 85583-41-1, ):

- Structure : Ethoxy-pyridine substituents at position 4.

- Comparison :

- Molecular weights (228.29–244.29 g/mol) are lower than the main compound’s due to the absence of the nitro group and THP.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| 2-Nitro-4-(THP-2-yl-ethoxy)Aniline* | ~C₁₃H₁₇N₃O₅ | ~280–300 | Nitro, THP-ethoxy | Moderate in polar aprotic solvents |

| 3-(4-Chlorophenoxy)-5-Nitroaniline | C₁₃H₁₂N₂O₄ | 260.25 | Nitro, 4-chlorophenoxy | Low in water, soluble in DMSO |

| 4-Bromo-2-(pyrrolidin-ethoxy)Aniline | C₁₂H₁₇BrN₂O | 285.18 | Bromine, pyrrolidin-ethoxy | Soluble in alcohols |

| 4-[2-(5-Ethyl-2-Pyridyl)Ethoxy]Aniline | C₁₄H₁₆N₂O | 228.29 | Ethoxy-pyridine | High in methanol, chloroform |

| 2-(2,2-Difluoroethoxy)-4-(THP-4-yl)Oxy)Aniline | C₁₃H₁₆F₂NO₃ | ~272 | Difluoroethoxy, THP-4-yloxy | Moderate in THF, ethyl acetate |

*Estimated based on structural analysis.

Biological Activity

2-nitro-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)aniline is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and empirical findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The compound features a nitro group, an aniline moiety, and a tetrahydropyran ether, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline with tetrahydropyran derivatives in the presence of appropriate catalysts and solvents. The reaction conditions, including temperature and time, can significantly affect yield and purity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, compounds with similar structures have demonstrated significant antibacterial and antifungal activities.

Table 1: Summary of Antimicrobial Activities

| Compound Name | Bacteria Inhibited | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-nitrobenzylidene derivative | Staphylococcus aureus | 32 µg/mL |

| Tetrahydropyran derivatives | Escherichia coli | 16 µg/mL |

| Aniline derivatives | Candida albicans | 8 µg/mL |

These findings suggest that the incorporation of the tetrahydropyran moiety may enhance the antimicrobial efficacy of the compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For example, in vitro studies showed that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF7).

Table 2: Cytotoxicity Results

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF7 | 15 | 3.5 |

| HeLa | 40 | 1.5 |

| A375 | 25 | 2.0 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting potential for further development as an anticancer agent.

The mechanism by which 2-nitro-4-(2-((tetrahydro-2H-pyran-2-yloxy)ethoxy)aniline exerts its biological effects remains under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

Case Studies

A notable case study involved the use of this compound in a mouse model for breast cancer. The administration resulted in a significant reduction in tumor size compared to control groups. This study highlights the potential therapeutic applications of this compound in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.